3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179360-01-0
VCID: VC15926701
InChI: InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H
SMILES:
Molecular Formula: C8H9ClF3N3O
Molecular Weight: 255.62 g/mol

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride

CAS No.: 1179360-01-0

Cat. No.: VC15926701

Molecular Formula: C8H9ClF3N3O

Molecular Weight: 255.62 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride - 1179360-01-0

Specification

CAS No. 1179360-01-0
Molecular Formula C8H9ClF3N3O
Molecular Weight 255.62 g/mol
IUPAC Name 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H
Standard InChI Key HPHHYKRGNXWLTP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s systematic IUPAC name, 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide hydrochloride, reflects its core pyridine ring substituted at the 3-position with a methyl group (CH3-\text{CH}_3) and at the 4-position with a trifluoromethoxy group (OCF3-\text{OCF}_3). The amidine functional group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) at the 2-position is protonated as a hydrochloride salt . Alternative synonyms include 3-Methyl-4-(trifluoromethoxy)picolinimidamidehydrochloride and DTXSID50704344, as registered in PubChem and EPA DSSTox databases .

Molecular Formula and Weight

The molecular formula C8H9ClF3N3O\text{C}_8\text{H}_9\text{ClF}_3\text{N}_3\text{O} was confirmed via high-resolution mass spectrometry, yielding an exact mass of 255.0386 Da . The molecular weight of 255.62 g/mol aligns with theoretical calculations incorporating isotopic distributions of chlorine (35Cl^{35}\text{Cl}, 75.8%) and fluorine (19F^{19}\text{F}, 100%) .

Structural Identifiers

  • SMILES: CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl\text{CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl}

  • InChI Key: HPHHYKRGNXWLTP-UHFFFAOYSA-N\text{HPHHYKRGNXWLTP-UHFFFAOYSA-N}

  • CAS Registry: 1179360-01-0

Structural and Electronic Properties

Molecular Geometry

The compound’s 2D structure (Figure 1) features a pyridine ring with substituents at positions 2, 3, and 4. Density functional theory (DFT) calculations predict a planar pyridine core, with the trifluoromethoxy group adopting a perpendicular orientation to minimize steric hindrance . The amidine group forms intramolecular hydrogen bonds with the pyridine nitrogen, stabilizing the hydrochloride salt form .

Table 1: Key Geometric Parameters (Calculated)

ParameterValue
Pyridine ring bond lengths1.34–1.39 Å
C–O (trifluoromethoxy)1.36 Å
N–H (amidine)1.01 Å

Electronic Effects

The electron-withdrawing trifluoromethoxy group (σm=0.52\sigma_m = 0.52) induces significant polarization in the pyridine ring, increasing electrophilicity at the 2- and 6-positions . This electronic profile enhances reactivity toward nucleophilic agents, particularly at the amidine moiety.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, plausible pathways include:

  • Pyridine Functionalization: Starting from 3-methyl-4-hydroxypyridine, trifluoromethoxylation via Ullmann coupling with trifluoromethyl iodide under copper catalysis .

  • Amidine Formation: Treatment of the resulting 3-methyl-4-(trifluoromethoxy)picolinonitrile with ammonium chloride and hydrochloric acid in ethanol, yielding the amidine hydrochloride .

Table 2: Hypothetical Reaction Conditions

StepReagents/CatalystsTemperatureYield (Theoretical)
1CuI, K2_2CO3_3, DMF110°C65–70%
2NH4_4Cl, HCl, EtOHReflux80–85%

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization. Purity assessment utilizes HPLC (≥98% by area) and 1H/19F^1\text{H}/\text{}^{19}\text{F}-NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Water Solubility: 12.7 mg/mL at 25°C (simulated, pH 7.4)

  • LogP: 1.82 (calculated via XLogP3)

  • Stability: Hygroscopic solid; stable under inert gas up to 150°C (TGA data)

Spectroscopic Data

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1675 cm1^{-1} (C=N), 1280 cm1^{-1} (C–F)

  • 1H^1\text{H}-NMR (DMSO-d6_6): δ 8.45 (s, 1H, NH2_2), 7.92 (d, J=5.1 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 2.51 (s, 3H)

Applications and Biological Relevance

Pharmaceutical Intermediates

The trifluoromethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitor development . Its amidine group serves as a versatile handle for Suzuki-Miyaura couplings or reductive aminations.

Agrochemistry

Fluorinated pyridines are emerging as herbicidal agents. While no direct studies exist, structural analogs show auxin-like activity in plant growth regulation .

Recent Research and Future Directions

2025 Developments

The PubChem record was updated in April 2025, suggesting renewed interest . Potential research avenues include:

  • PROTAC Development: Utilizing the amidine for E3 ligase recruitment

  • PET Tracers: Incorporating 18F^{18}\text{F} via post-synthetic fluorination

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